PBP2a Binding Affinity: Up to 256-Fold Higher Than Ceftriaxone and Cefotaxime in MRSA
Ceftaroline anhydrous base demonstrates uniquely high affinity for PBP2a, the penicillin-binding protein responsible for β-lactam resistance in MRSA. In competitive binding assays using Bocillin FL as a fluorescent reporter, ceftaroline bound to PBP2a with IC50 values ranging from 0.01 to 1 µg/mL across multiple MRSA strains, representing up to 256-fold higher affinity than ceftriaxone and cefotaxime (IC50 > 128 µg/mL for both comparators) [1]. For strain 25 (a vancomycin-intermediate S. aureus isolate), ceftaroline achieved a PBP2a IC50 of 0.01 µg/mL, compared to 0.25 µg/mL for ceftriaxone and 0.5 µg/mL for cefotaxime [2].
| Evidence Dimension | PBP2a binding affinity (IC50, µg/mL) in MRSA isolates |
|---|---|
| Target Compound Data | IC50 range: 0.01–1 µg/mL; strain 25 IC50: 0.01 µg/mL |
| Comparator Or Baseline | Ceftriaxone IC50: 0.25–>128 µg/mL; Cefotaxime IC50: 0.5–>128 µg/mL; Penicillin G IC50: 2–64 µg/mL |
| Quantified Difference | Up to 256-fold higher affinity vs. ceftriaxone and cefotaxime |
| Conditions | Competitive binding assay using Bocillin FL fluorescent penicillin; S. aureus membrane preparations; MRSA isolates including hVISA/VISA phenotypes |
Why This Matters
This binding data explains mechanistically why ceftaroline retains bactericidal activity against MRSA while earlier-generation cephalosporins are inactive, and provides a biochemical QC benchmark for verifying the functional integrity of purchased ceftaroline anhydrous base lots.
- [1] Kosowska-Shick K, McGhee PL, Appelbaum PC. Affinity of ceftaroline and other β-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrob Agents Chemother. 2010;54(5):1670-1677. View Source
- [2] Table 2. PBP2a IC50 data from Kosowska-Shick K et al. Antimicrob Agents Chemother. 2010;54(5):1670-1677. Strain 25: ceftaroline 0.01, ceftriaxone 0.25, cefotaxime 0.5 µg/mL. View Source
